GNF351

Description

Properties

IUPAC Name |

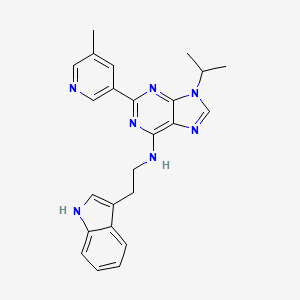

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXIUYMKZDZUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNF351: A Comprehensive Technical Guide to its Mechanism of Action as a Complete Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its interaction with the AHR signaling pathway. It summarizes key quantitative data, outlines experimental protocols for its characterization, and presents visual diagrams of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Core Mechanism of Action: Competitive Antagonism of the AHR

This compound functions as a "pure" or complete antagonist of the Aryl Hydrocarbon Receptor.[1] Its primary mechanism of action involves direct binding to the ligand-binding pocket of the AHR, competitively inhibiting the binding of both exogenous and endogenous AHR agonists.[1][2] This antagonistic action effectively suppresses both Dioxin Response Element (DRE)-dependent and DRE-independent AHR signaling pathways.[1][3] Unlike partial agonists, this compound is devoid of any intrinsic agonist activity, making it a valuable tool for dissecting AHR function.[1]

DRE-Dependent Signaling Pathway Inhibition

The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex. This complex then translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.

This compound effectively blocks this cascade at the initial step. By occupying the ligand-binding pocket, it prevents the conformational changes required for AHR activation and subsequent nuclear translocation, thereby inhibiting the transcription of DRE-regulated genes such as CYP1A1, CYP1A2, and the AHR Repressor (AHRR).[1][4]

DRE-Independent Signaling Pathway Inhibition

The AHR can also modulate cellular processes through pathways that do not involve direct binding to DREs. One such mechanism is the suppression of cytokine-induced acute-phase gene expression. This compound has been shown to antagonize agonist-mediated suppression of Serum Amyloid A1 (SAA1), demonstrating its capacity to inhibit DRE-independent AHR functions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the antagonistic activity of this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 62 nM | Competition with photoaffinity AHR ligand | [2][3][5] |

Caption: In vitro binding affinity of this compound to the Aryl Hydrocarbon Receptor.

| Cell Line | Agonist | This compound Concentration | Effect | Reference |

| HepG2 40/6 (Human) | TCDD (5 nM) | 100 nM | Complete inhibition of TCDD-induced transcriptional activity | [1] |

| H1L1.1.1c2 (Murine) | TCDD (2 nM) | Increasing concentrations | Dose-dependent antagonism of DRE-mediated response | [1] |

| HepG2 40/6 (Human) | I3S (100 nM) | Increasing concentrations | Antagonism of endogenous AHR agonist effect | [1] |

| Human Keratinocytes | - | 500 nM (48 hours) | Significant reduction in Ki67-positive cells and cell number | [3][5] |

Caption: Cellular activity of this compound in antagonizing AHR agonist-induced responses.

| Gene | Cell Line | Treatment | Result | Reference |

| CYP1A1 | HepG2 40/6 | This compound (100 nM) + TCDD (2 nM) for 4h | Decrease in mRNA levels | [1][4] |

| CYP1A2 | HepG2 40/6 | This compound (100 nM) + TCDD (2 nM) for 4h | Decrease in mRNA levels | [1][4] |

| AHRR | HepG2 40/6 | This compound (100 nM) + TCDD (2 nM) for 4h | Decrease in mRNA levels | [1][4] |

Caption: Effect of this compound on the expression of AHR target genes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Competitive Ligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the AHR.

-

Methodology: A photoaffinity AHR ligand is incubated with the AHR in the presence of varying concentrations of this compound. The ability of this compound to compete with the photoaffinity ligand for binding to the AHR is measured, and the IC50 value is calculated.[2][5]

DRE-Dependent Luciferase Reporter Assay

-

Objective: To assess the antagonistic activity of this compound on AHR-mediated transcriptional activation.

-

Cell Lines: Human hepatoma-derived reporter cells (HepG2 40/6) or murine hepatoma-derived reporter cells (H1L1.1.1c2) containing a DRE-driven luciferase reporter gene.[1]

-

Protocol:

-

Cells are plated in multi-well plates.

-

Cells are treated with an AHR agonist (e.g., TCDD) in the presence of increasing concentrations of this compound or vehicle control (DMSO).[1]

-

Following a specified incubation period (e.g., 4 hours), cells are lysed.[1]

-

Luciferase activity in the cell lysate is measured as a readout of DRE-mediated gene expression.[1]

-

Quantitative Reverse-Transcription PCR (qRT-PCR)

-

Objective: To quantify the effect of this compound on the mRNA expression of AHR target genes.

-

Protocol:

-

Cells are treated with DMSO (vehicle), an AHR agonist (e.g., TCDD), or a combination of this compound and the agonist for a specified time (e.g., 4 hours).[1][4]

-

Total RNA is isolated from the cells.[1]

-

cDNA is synthesized from the RNA via reverse transcription.

-

qPCR is performed using primers specific for AHR target genes (CYP1A1, CYP1A2, AHRR) and a housekeeping gene (e.g., L13a) for normalization.[1][4]

-

Acute-Phase Gene Repression Assay

-

Objective: To determine the effect of this compound on DRE-independent AHR signaling.

-

Cell Line: Huh7 cells.[1]

-

Protocol:

-

Cells are pretreated for 1 hour with vehicle, this compound (1 µM), TCDD (10 nM), or other modulators.[1]

-

A combination of IL-1β and IL-6 (e.g., 2 ng/ml each) is added to induce the acute-phase response.[1]

-

After an additional incubation period (e.g., 6 hours), RNA is isolated.[1]

-

The mRNA levels of acute-phase genes (e.g., SAA1) are analyzed by qPCR.[1]

-

In Vivo Mouse Ear Edema Assay

-

Objective: To assess the in vivo antagonist activity of this compound.

-

Animal Model: C57BL6/J mice.[1]

-

Methodology: An inflammatory response is induced in the mouse ear. The ability of topically or systemically administered this compound to modulate this response is evaluated.

In Vivo Metabolism and Pharmacokinetics

-

Objective: To investigate the absorption, metabolism, and in vivo AHR antagonist activity of this compound following oral administration.[6][7]

-

Animal Model: Male C57BL/6J mice.[6]

-

Protocol:

-

This compound dissolved in corn oil is administered by oral gavage.[6][8]

-

Serum, urine, and feces are collected over a time course (e.g., 0-6h for serum, 24h for urine and feces).[6][7]

-

Levels of this compound and its metabolites are analyzed using LC-MS metabolomics.[6][7]

-

To assess in vivo antagonist activity, mice are co-treated with an AHR agonist (e.g., β-naphthoflavone), and the expression of AHR target genes (e.g., Cyp1a1) in various tissues (e.g., duodenum, jejunum, ileum, liver, colon) is measured by qPCR.[6][8]

-

Visualizations

Signaling Pathways

Caption: this compound competitively antagonizes the AHR signaling pathway.

Experimental Workflows

Caption: Workflow for DRE Luciferase Reporter Assay.

Caption: Workflow for qRT-PCR analysis of AHR target genes.

Conclusion

This compound is a well-characterized, high-affinity, and complete antagonist of the Aryl Hydrocarbon Receptor. Its mechanism of action, centered on the competitive inhibition of ligand binding to the AHR, leads to the suppression of both DRE-dependent and -independent signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for its application in research and drug development to probe the physiological and pathological roles of the AHR. The lack of partial agonist activity makes this compound a particularly clean tool for delineating the consequences of AHR inhibition. While in vivo studies suggest its effects after oral administration may be localized to the gastrointestinal tract due to poor absorption and extensive metabolism, this property could be leveraged for gut-specific AHR antagonism.[6][7] Further research into alternative delivery systems may broaden its systemic therapeutic potential.

References

- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GNF351: A Technical Guide to a Complete Aryl Hydrocarbon Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of GNF351, a potent and high-affinity antagonist of the Aryl Hydrocarbon Receptor (AHR). This compound was identified through medicinal chemistry optimization and is distinguished by its characterization as a "pure" antagonist, capable of suppressing both Dioxin Response Element (DRE)-dependent and -independent AHR functions without demonstrating partial agonist activity.[1] This guide details its discovery, mechanism of action, and summarizes key in vitro and in vivo data. It includes detailed descriptions of experimental methodologies and visual representations of its mechanism and experimental workflows to serve as a resource for researchers utilizing this critical tool to probe AHR biology.

Discovery and Optimization

This compound was developed as a result of a medicinal chemistry optimization program based on the compound SR1 (StemRegenin 1).[1] SR1 was initially identified in a screen for compounds capable of expanding CD34+ hematopoietic stem cells, an activity later attributed to its antagonism of the AHR.[1] However, SR1 exhibits species selectivity, effectively inhibiting the human AHR but not the mouse or rat orthologs. This limitation prompted the synthesis of this compound, a close analog designed to be a potent AHR antagonist across species.[1]

Mechanism of Action

This compound functions as a direct, high-affinity ligand and complete antagonist of the Aryl Hydrocarbon Receptor.[1][2] It binds directly to the AHR's ligand-binding pocket, competitively inhibiting the binding of agonists, including the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and endogenous ligands like I3S.[1][3] Unlike many AHR modulators, this compound is considered a "pure" antagonist because it lacks any observable partial agonist activity, even at high concentrations.[1] Its antagonism extends to both canonical DRE-dependent gene transcription (e.g., CYP1A1, CYP1A2) and DRE-independent AHR functions, such as the suppression of cytokine-induced acute-phase gene expression.[1][4]

Figure 1: AHR Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The potency of this compound has been quantified across various assays, demonstrating its high affinity and efficacy in antagonizing AHR signaling.

| Parameter | Description | Value | Cell Line / System | Citation |

| Binding Affinity | ||||

| IC₅₀ | Competition with photoaffinity ligand | 62 nM | Mouse liver cytosol (humanized AHR) | [2][3][5][6] |

| Functional Antagonism | ||||

| IC₅₀ | Repression of TCDD-induced DRE activity | 8.5 nM | HepG2 40/6 (Human) | [3] |

| IC₅₀ | Repression of TCDD-induced DRE activity | 116 nM | H1L1.1.1c2 (Murine) | [7] |

| Cellular Effects | ||||

| Effective Conc. | Complete inhibition of TCDD activity | 100 nM | Human cell line | [1] |

| Effective Conc. | Reduction of Ki67-positive cells | 500 nM | Human keratinocytes | [5][6] |

Preclinical Characterization

In Vitro Efficacy

This compound demonstrates dose-dependent antagonism of AHR activity induced by the potent agonist TCDD in both human (HepG2 40/6) and murine (H1L1.1.1c2) hepatoma-derived reporter cell lines.[1][8] The antagonism is sustained, with complete inhibition of TCDD-mediated AHR activation observed for up to 12 hours in cell culture.[1] Further studies confirmed that this compound effectively reduces the mRNA levels of well-established AHR target genes, including CYP1A1, CYP1A2, and the AHR Repressor (AHRR).[4]

In Vivo Pharmacokinetics and Metabolism

In vivo studies in mice have revealed that this compound has poor oral absorption.[7][9] Following oral administration, the compound was not detected in serum (0-6 hours) or urine (24 hours), with the majority recovered in the feces.[7][10]

Metabolism studies using human and mouse liver and intestinal microsomes identified several phase I metabolites, including oxidized and tri-demethylated forms of this compound, with cytochromes P450 identified as the major metabolizing enzymes.[7][9][10]

In Vivo Efficacy

Due to its poor systemic absorption, the in vivo effects of orally administered this compound are localized to the gastrointestinal tract.[9] In mice co-administered with the AHR agonist β-naphthoflavone (BNF), this compound significantly inhibited BNF-induced AHR activation and subsequent Cyp1a1 mRNA expression in the ileum and colon.[7] However, it did not inhibit AHR activation in the liver, consistent with its limited bioavailability.[7][9] This property makes this compound a useful tool for studying the localized roles of AHR in the gut.

Key Experimental Protocols

Competitive Ligand Binding Assay

This assay quantifies the ability of a test compound to compete with a known high-affinity ligand for the AHR binding pocket.

-

System: Mouse liver cytosol expressing humanized AHR.

-

Protocol: Increasing concentrations of this compound were incubated with the cytosol preparation along with a constant concentration (420 pM) of a photoaffinity AHR ligand (PAL).[11] Samples were exposed to UV light to covalently cross-link the PAL to the AHR. The resulting protein complexes were separated by tricine (B1662993) SDS-PAGE, transferred to a membrane, and the amount of PAL-bound AHR was quantified to determine the concentration of this compound required to inhibit 50% of PAL binding (IC₅₀).[11]

Figure 2: Workflow for Competitive Ligand Binding Assay.

DRE-Luciferase Reporter Assay

This cell-based assay measures the functional antagonism of AHR-mediated transcription.

-

System: HepG2 40/6 (human) or H1L1.1.1c2 (murine) cells, which are stably transfected with a luciferase reporter gene under the control of DREs.

-

Protocol: Cells were treated with increasing concentrations of this compound in combination with a fixed concentration of an AHR agonist (e.g., 5 nM TCDD).[8] Following a 4-hour incubation, cells were lysed.[8] The luciferase activity in the lysate, which is proportional to AHR transcriptional activation, was measured using a luminometer. Data were analyzed to determine the dose-dependent inhibition by this compound.[8]

In Vivo AHR Antagonism in GI Tract

This protocol assesses the ability of this compound to antagonize AHR in specific tissues in vivo.

-

System: Male C57BL/6J mice.[1]

-

Protocol: A cohort of mice was orally administered this compound (e.g., 5 mg/kg) five minutes prior to the oral administration of an AHR agonist like β-naphthoflavone (BNF; 5 mg/kg).[7] Control groups received vehicle or BNF alone. After a set time (e.g., 12 hours), animals were euthanized, and tissues (liver, ileum, colon) were harvested.[7] Total RNA was extracted from the tissues, and quantitative PCR (qPCR) was performed to measure the mRNA expression levels of the AHR target gene Cyp1a1, normalized to a housekeeping gene.[7]

Figure 3: Workflow for In Vivo GI Tract Efficacy Study.

Conclusion

This compound is a well-characterized, high-affinity AHR antagonist that serves as an invaluable tool for studying AHR biology. Its key feature is its "pure" antagonism, devoid of the partial agonism that can confound results from other modulators. While its poor oral bioavailability limits its systemic in vivo applications, this same property makes it uniquely suited for investigating the role of the AHR specifically within the gastrointestinal tract. The data and protocols summarized herein provide a foundational resource for the effective application of this compound in both in vitro and in vivo research settings.

References

- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

GNF351: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of GNF351, a potent antagonist of the Aryl Hydrocarbon Receptor (AHR). The information is compiled to support research and development efforts in fields where AHR signaling is a key therapeutic target.

Core Chemical and Physical Properties

This compound is a synthetic, cell-permeable purine (B94841) compound recognized for its high-affinity and complete antagonism of the Aryl Hydrocarbon Receptor (AHR).[1] It was developed through medicinal chemistry optimization of its predecessor, SR1, to create a potent AHR antagonist.[2]

Structural and Chemical Identity

Below is a summary of the key identifiers and structural information for this compound.

| Property | Value |

| IUPAC Name | N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine |

| Synonyms | AhR Antagonist III |

| CAS Number | 1227634-69-6 |

| Molecular Formula | C₂₄H₂₅N₇ |

| Molecular Weight | 411.50 g/mol |

| SMILES | CC(C)n1cnc2c1nc(nc2NCCC3=CNC4=CC=CC=C43)c5cc(cn5)C |

| InChI Key | ABXIUYMKZDZUDC-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically supplied as an off-white to light yellow solid.[3] Its solubility and storage recommendations are critical for experimental success.

| Property | Value |

| Physical Appearance | Off-white to light yellow solid |

| Solubility | DMSO: ≥ 30 mg/mL (72.9 mM) |

| Water: Insoluble | |

| Ethanol: Insoluble | |

| Storage (Solid) | -20°C for up to 3 years |

| Storage (In Solvent) | -80°C for up to 1 year |

Mechanism of Action: AHR Antagonism

This compound functions as a "pure" and complete antagonist of the Aryl Hydrocarbon Receptor (AHR).[4] It directly competes with endogenous and exogenous AHR ligands for binding to the ligand-binding pocket of the receptor.[5] This competitive inhibition prevents the conformational changes required for AHR activation, subsequent nuclear translocation, and downstream gene transcription.[6][7]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that remains in the cytoplasm in a complex with chaperone proteins like Hsp90 in its inactive state.[6][8] Upon agonist binding, the chaperones dissociate, and the ligand-AHR complex translocates to the nucleus. There, it heterodimerizes with the AHR Nuclear Translocator (ARNT) and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[6][7]

This compound blocks this cascade at the initial step by preventing ligand binding.

Figure 1. this compound antagonizes the AHR signaling pathway by preventing agonist binding.

Experimental Data

This compound has been characterized through various in vitro assays to determine its binding affinity and functional antagonism.

Binding Affinity

The inhibitory concentration (IC₅₀) of this compound, which represents the concentration required to inhibit 50% of the binding of a photoaffinity AHR ligand, has been determined.

| Assay Type | Ligand | System | IC₅₀ |

| Ligand Competition Binding | Photoaffinity Ligand | Humanized AHR in mouse liver cytosol | 62 nM[3][5][9][10] |

Functional Antagonism

This compound effectively antagonizes AHR-mediated transcriptional activity in a dose-dependent manner without exhibiting any partial agonist activity.

| Assay Type | Cell Line | Agonist | Endpoint | Result |

| Luciferase Reporter Assay | Human HepG2 40/6 | TCDD (5 nM) | DRE-mediated luciferase expression | Dose-dependent antagonism[2] |

| Luciferase Reporter Assay | Murine H1L1.1c2 | TCDD (2 nM) | DRE-mediated luciferase expression | Dose-dependent antagonism[2] |

| Quantitative PCR | Human HepG2 40/6 | TCDD (5 nM) | CYP1A1 mRNA expression | Significant reduction |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound.

Ligand Competition Binding Assay

This assay is used to determine the relative binding affinity of a test compound (this compound) by measuring its ability to displace a labeled ligand from the AHR.

Figure 2. Workflow for a competitive ligand binding assay to determine this compound's IC₅₀.

Methodology:

-

Preparation: Prepare serial dilutions of this compound. The AHR source (e.g., mouse liver cytosol expressing humanized AHR) and a radiolabeled AHR ligand (e.g., [³H]TCDD) are also prepared.[11]

-

Incubation: The AHR preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Separation: After incubation, the bound and free radioligand are separated. This can be achieved using methods like hydroxyapatite (B223615) (HAP) slurry which binds the AHR-ligand complex.[11]

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of this compound to determine the IC₅₀ value.

DRE-Driven Luciferase Reporter Assay

This cell-based assay is used to quantify the functional antagonism of AHR-mediated gene transcription by this compound.

Figure 3. Workflow for a DRE-driven luciferase reporter assay to assess this compound's antagonist activity.

Methodology:

-

Cell Culture: An AHR reporter cell line (e.g., HepG2 40/6, which contains a DRE-driven luciferase reporter construct) is cultured and seeded into 96-well plates.[2][12]

-

Treatment: Cells are treated with various concentrations of this compound, typically for a short pre-incubation period, followed by the addition of a known AHR agonist like TCDD. Control wells receive only the vehicle or the agonist.[12]

-

Incubation: The plate is incubated for a specific duration (e.g., 4 to 24 hours) to allow for AHR activation and luciferase expression.[2]

-

Lysis and Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate is added. The resulting luminescence is measured using a luminometer.[12]

-

Analysis: The luminescence readings are normalized and plotted against the concentration of this compound to determine the extent of antagonism.

Conclusion

This compound is a well-characterized, high-affinity AHR antagonist that serves as a critical tool for investigating the physiological and pathological roles of the AHR signaling pathway. Its "pure" antagonist profile, lacking any partial agonism, makes it an ideal candidate for studies requiring complete blockade of AHR activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

GNF351: A Technical Guide to its "Pure" Aryl Hydrocarbon Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antagonist nature of GNF351, a potent and selective modulator of the Aryl Hydrocarbon Receptor (AHR). This compound has been identified as a "pure" antagonist, a critical characteristic distinguishing it from other AHR modulators that may exhibit partial agonism.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Concept: "Pure" Antagonism of the Aryl Hydrocarbon Receptor

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of endogenous and exogenous compounds. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. This is known as the DRE-dependent signaling pathway. The AHR can also modulate gene expression through DRE-independent mechanisms, such as interacting with other transcription factors.[1]

This compound is classified as a "pure" AHR antagonist because it effectively blocks both DRE-dependent and -independent AHR signaling pathways without exhibiting any intrinsic agonist activity, even at high concentrations.[1][3] This is in contrast to partial agonists, which can weakly activate the receptor in the absence of a full agonist. The "pure" antagonist profile of this compound makes it a valuable tool for dissecting AHR biology and a promising candidate for therapeutic development in indications where AHR signaling is implicated.

Mechanism of Action: Competitive Binding

This compound exerts its antagonist effect through direct competition with AHR agonists for binding to the ligand-binding pocket of the receptor.[1][4][5] By occupying this pocket with high affinity, this compound prevents the conformational changes required for receptor activation, subsequent nuclear translocation, and downstream signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative data that substantiates the "pure" antagonist nature of this compound.

Table 1: this compound Binding Affinity for the Aryl Hydrocarbon Receptor

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 62 nM | Humanized AHR (from mouse liver cytosol) | [4][5][6][7] |

Table 2: In Vitro Antagonist Activity of this compound in DRE-Luciferase Reporter Assays

| Cell Line | Agonist | This compound IC₅₀ | Species | Reference |

| HepG2 40/6 | TCDD (5 nM) | ~10-100 nM | Human | [1] |

| H1L1.1c2 | TCDD (2 nM) | ~100-1000 nM | Murine | [1] |

Table 3: Effect of this compound on AHR Target Gene Expression (HepG2 40/6 cells)

| Target Gene | Treatment | Result | Reference |

| CYP1A1 | TCDD (2 nM) + this compound (100 nM) | Significant decrease vs. TCDD alone | [8] |

| CYP1A2 | TCDD (2 nM) + this compound (100 nM) | Significant decrease vs. TCDD alone | [8] |

| AHRR | TCDD (2 nM) + this compound (100 nM) | Significant decrease vs. TCDD alone | [8] |

Table 4: In Vivo Antagonist Activity of this compound

| Administration Route | Tissue | Effect | Note | Reference |

| Oral | Ileum and Colon | Inhibition of β-naphthoflavone-induced AHR activation | Poor absorption limits systemic effects | [8] |

| Oral | Liver | No significant inhibition of β-naphthoflavone-induced AHR activation | Limited bioavailability | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the AHR signaling pathway and the experimental workflows used to characterize this compound.

Caption: Canonical AHR signaling pathway and the inhibitory mechanism of this compound.

Caption: Experimental workflow for the DRE-luciferase reporter assay.

Caption: Experimental workflow for the competitive ligand binding assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Competitive Ligand Binding Assay

-

Objective: To determine the binding affinity (IC₅₀) of this compound to the AHR.

-

AHR Source: Mouse liver cytosol expressing humanized AHR.[8]

-

Ligand: A photoaffinity ligand (PAL) at a concentration of 420 pM.[8]

-

Procedure:

-

Increasing concentrations of this compound are incubated with the AHR-containing cytosol and the PAL.[8]

-

The mixture is exposed to UV light to covalently cross-link the PAL to the AHR.[8]

-

The proteins are separated by tricine (B1662993) SDS-polyacrylamide gel electrophoresis and transferred to a membrane.[8]

-

The radioactive bands corresponding to the AHR-PAL complex are excised and quantified using a gamma-counter.[8]

-

The percentage of specific binding relative to the control (no this compound) is calculated to determine the IC₅₀ value.[8]

-

DRE-Luciferase Reporter Gene Assay

-

Objective: To assess the functional antagonist activity of this compound on DRE-mediated transcription.

-

Cell Lines:

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with increasing concentrations of this compound in the presence of a fixed concentration of an AHR agonist (e.g., 5 nM TCDD for HepG2 40/6, 2 nM TCDD for H1L1.1c2).[8]

-

A control group is treated with the agonist alone.

-

After a 4-hour incubation period, the cells are lysed.[8]

-

Luciferase activity in the cell lysate is measured using a luminometer.

-

The percentage of inhibition of agonist-induced luciferase activity is plotted against the this compound concentration to determine the IC₅₀.

-

Quantitative PCR (qPCR) for AHR Target Gene Expression

-

Objective: To confirm the antagonistic effect of this compound on the expression of endogenous AHR target genes.

-

Cell Line: HepG2 40/6.[8]

-

Procedure:

-

Cells are treated with a vehicle (DMSO), an AHR agonist (2 nM TCDD), or a combination of the agonist and this compound (100 nM).[8]

-

After a 4-hour incubation, total RNA is isolated from the cells.[8]

-

Reverse transcription is performed to synthesize cDNA.

-

qPCR is carried out using primers specific for AHR target genes (e.g., CYP1A1, CYP1A2, AHRR) and a housekeeping gene for normalization (e.g., L13a).[8]

-

The relative mRNA expression levels are calculated to determine the extent of inhibition by this compound.

-

Acute-Phase Gene Repression Assay

-

Objective: To determine if this compound can antagonize the DRE-independent AHR function of repressing acute-phase gene expression.

-

Cell Line: Human hepatoma-derived Huh7 cells.[8]

-

Procedure:

-

Huh7 cells are pretreated for 1 hour with a vehicle, this compound (1 µM), TCDD (10 nM), or other AHR modulators.[8]

-

An inflammatory response is induced by adding a combination of IL-1β (2 ng/ml) and IL-6 (2 ng/ml) to the cell culture medium.[8]

-

The cells are incubated for an additional 6 hours.[8]

-

Total RNA is isolated, and the expression of the acute-phase gene SAA1 is quantified by qPCR, with normalization to a housekeeping gene like L13a.[8]

-

Conclusion

This compound stands out as a "pure" AHR antagonist due to its high-affinity competitive binding to the AHR and its ability to inhibit both DRE-dependent and -independent signaling pathways without any detectable agonist activity. The experimental data robustly supports its characterization as a complete antagonist. While its in vivo applications may be influenced by its pharmacokinetic properties, this compound remains an invaluable tool for researchers studying the multifaceted roles of the Aryl Hydrocarbon Receptor and holds potential for the development of novel therapeutics targeting AHR-mediated pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

GNF351: A Technical Guide to a Pure Aryl Hydrocarbon Receptor Antagonist for Signaling Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNF351, a potent and pure antagonist of the Aryl Hydrocarbon Receptor (AHR). This compound serves as a critical tool for dissecting the roles of AHR in various physiological and pathological processes. This document outlines the mechanism of action of this compound, presents key quantitative data, details experimental protocols for its use, and provides visual representations of the AHR signaling pathway and experimental workflows.

Introduction to this compound and the AHR Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of endogenous and exogenous molecules.[1][2] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[3][4] This canonical pathway is integral to processes such as xenobiotic metabolism, immune regulation, and cell differentiation.

This compound has been identified as a high-affinity, "pure" AHR antagonist, meaning it effectively blocks AHR signaling without exhibiting partial agonist activity, a common issue with other AHR modulators.[5][6] This characteristic makes this compound an invaluable tool for specifically inhibiting AHR-dependent functions to study their downstream consequences.

Mechanism of Action of this compound

This compound functions as a competitive antagonist by directly binding to the ligand-binding pocket of the AHR.[5][6] This occupation of the binding site prevents the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and endogenous ligands, thereby inhibiting the conformational changes required for nuclear translocation and subsequent gene activation.[4][5] this compound has been shown to be effective at nanomolar concentrations and can suppress both DRE-dependent and -independent AHR functions.[5]

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Comments | Reference(s) |

| IC50 (AHR Binding) | 62 nM | Mouse liver cytosol expressing humanized AHR | Competition with a photoaffinity AHR ligand. | [7][8][9][10] |

| IC50 (DRE Antagonism) | 8.5 nM | HepG2 40/6 cells | Repression of AHR transcriptional activity. | [10] |

| IC50 (Antagonism in Murine Cells) | 116 nM | H1L1.1c2 cells | Inhibition of AHR activation. | [11] |

| Effective Antagonist Concentration | 100 nM | HepG2 40/6 cells | Completely inhibited TCDD-induced transcriptional activity. | [5] |

Table 2: this compound Concentration in Key Experiments

| Experiment Type | Concentration(s) | Cell Line/Organism | Purpose | Reference(s) |

| DRE Luciferase Reporter Assay | 100 nM - 10 µM | HepG2 40/6 | To assess agonist/antagonist activity. | [5] |

| Quantitative RT-PCR | 100 nM | HepG2 40/6 | To measure mRNA levels of AHR target genes. | [5][12] |

| Acute-Phase Gene Repression Assay | 1 µM | Huh7 cells | To investigate antagonism of AHR-mediated DRE-independent pathways. | [5] |

| In Vivo AHR Activation Inhibition | 5 mg/kg (oral gavage) | Mice | To study the in vivo inhibitory effects on AHR activation. | [11] |

| Cell Proliferation Assay | 500 nM | Human primary keratinocytes | To assess the effect on cell proliferation. | [7][9] |

Signaling Pathway and Experimental Workflow Diagrams

AHR Canonical Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical AHR signaling pathway and the point of inhibition by this compound.

Experimental Workflow: DRE-Luciferase Reporter Assay

This diagram outlines a typical workflow for assessing the antagonist activity of this compound using a DRE-driven luciferase reporter assay.

Detailed Experimental Protocols

DRE-Luciferase Reporter Assay in HepG2 40/6 Cells

This protocol is adapted from studies evaluating the antagonist properties of this compound.[5]

Objective: To determine the ability of this compound to antagonize AHR agonist-induced DRE-mediated transcription.

Materials:

-

HepG2 40/6 cells (stably transfected with a DRE-driven luciferase reporter plasmid)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound

-

AHR agonist (e.g., TCDD)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2 40/6 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Pre-treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing increasing concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

-

Agonist Treatment: Add the AHR agonist (e.g., 5 nM TCDD) to the wells.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator.

-

Cell Lysis: Remove the medium and add cell lysis buffer to each well according to the manufacturer's instructions for the luciferase assay kit.

-

Luciferase Measurement: Transfer the cell lysate to a luminometer plate and add the luciferase substrate. Measure the luminescence.

-

Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration) if necessary. Plot the agonist response against the concentration of this compound to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for AHR Target Genes

This protocol is based on experiments measuring the effect of this compound on the expression of AHR target genes like CYP1A1, CYP1A2, and AHRR.[5][12]

Objective: To quantify the this compound-mediated repression of AHR target gene transcription.

Materials:

-

HepG2 40/6 cells

-

This compound

-

AHR agonist (e.g., 2 nM TCDD)

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (CYP1A1, CYP1A2, AHRR) and a housekeeping gene (e.g., L13a)

-

Real-time PCR system

Procedure:

-

Cell Treatment: Seed HepG2 40/6 cells in 6-well plates. Treat the cells with vehicle (DMSO), an AHR agonist (e.g., 2 nM TCDD), or a combination of the agonist and this compound (e.g., 100 nM) for 4 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

In Vivo Considerations

While this compound is a potent in vitro tool, its in vivo application has some limitations. Studies have shown that after oral administration, this compound has poor absorption and is subject to extensive metabolism, limiting its systemic effects.[11][13][14] However, it has demonstrated efficacy in inhibiting AHR activation in the gastrointestinal tract, suggesting its potential use for studying AHR signaling in the gut.[11][13]

Conclusion

This compound is a well-characterized and highly effective pure antagonist of the Aryl Hydrocarbon Receptor. Its ability to potently inhibit both DRE-dependent and -independent AHR signaling pathways without partial agonism makes it an essential tool for researchers in toxicology, immunology, and drug development. The data and protocols provided in this guide offer a solid foundation for utilizing this compound to elucidate the multifaceted roles of the AHR.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

GNF351: A Comprehensive Technical Guide for Aryl Hydrocarbon Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in a diverse range of physiological and pathological processes.[1][2][3] Unlike many other AHR modulators, this compound is characterized as a "pure" antagonist, meaning it effectively blocks AHR signaling without exhibiting partial agonist activity, even at high concentrations.[1] This property makes this compound an invaluable tool for elucidating the biological functions of the AHR and for investigating its potential as a therapeutic target in various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use in AHR research, and a summary of its key quantitative parameters.

Mechanism of Action

This compound exerts its antagonistic effect by directly competing with AHR agonists for binding to the ligand-binding pocket of the receptor.[4] This binding prevents the conformational changes required for the AHR to translocate to the nucleus, dimerize with the AHR Nuclear Translocator (ARNT), and bind to Dioxin Response Elements (DREs) in the promoter regions of target genes.[1] Consequently, this compound effectively inhibits both DRE-dependent and -independent AHR signaling pathways.[1][3][5]

Signaling Pathway of AHR Antagonism by this compound

Caption: this compound binds to the AHR complex, preventing agonist binding and nuclear translocation.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound in various experimental settings.

| Parameter | Value | Species/Cell Line | Assay | Reference |

| IC50 | 62 nM | Mouse (humanized AHR) | Photoaffinity Ligand Competition | [3][4][6] |

| IC50 | 8.5 nM | Human (HepG2 40/6) | DRE-mediated Luciferase Reporter | [3] |

| IC50 | 116 nM | Mouse (H1L1.1c2) | DRE-mediated Luciferase Reporter | [2] |

| Parameter | Concentration | Effect | Cell Line | Reference |

| Agonist Activity | Up to 10 µM | No significant agonist activity | Human (HepG2 40/6) | [1] |

| Antagonist Activity | 100 nM | Complete inhibition of TCDD-induced transcription | Human (HepG2 40/6) | [1] |

| Antagonist Activity | 500 nM | Significant reduction in Ki67-positive cells | Human Keratinocytes | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro AHR Antagonism: Luciferase Reporter Gene Assay

This protocol is designed to quantify the antagonistic activity of this compound on AHR-mediated transcription using a DRE-driven luciferase reporter gene.

Experimental Workflow:

Caption: Workflow for determining this compound's AHR antagonist activity using a luciferase assay.

Materials:

-

HepG2 40/6 cells (or other suitable AHR-reporter cell line)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound (stock solution in DMSO)

-

AHR agonist (e.g., TCDD, stock solution in DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2 40/6 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

-

Agonist Treatment: Add the AHR agonist (e.g., 5 nM TCDD) to the wells containing this compound or vehicle.

-

Incubation: Incubate the plate for 4 to 24 hours at 37°C in a CO2 incubator. A 4-hour incubation is often sufficient to observe significant AHR activation.[1]

-

Cell Lysis: Wash the cells with PBS and then add lysis buffer as per the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Transfer the cell lysate to a luminometer plate and add the luciferase substrate. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as a percentage of the agonist-only treated cells.

In Vitro AHR Target Gene Expression: Quantitative PCR (qPCR)

This protocol measures the effect of this compound on the mRNA expression of AHR target genes, such as CYP1A1.

Experimental Workflow:

Caption: Workflow for analyzing AHR target gene expression changes using qPCR.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Cell culture medium

-

This compound

-

AHR agonist (e.g., TCDD)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., CYP1A1, AHRR) and a reference gene (e.g., GAPDH, L13a)[1][2]

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed and treat cells with this compound and an AHR agonist as described in the luciferase assay protocol. A common treatment is 100 nM this compound with 2 nM TCDD for 4 hours.[2]

-

RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

In Vivo AHR Antagonism: Mouse Model

This protocol describes a general approach to assess the in vivo efficacy of this compound. Due to its poor oral absorption and rapid metabolism, this compound's effects are primarily localized to the gastrointestinal tract when administered orally.[2][8][9]

Materials:

-

C57BL/6J mice[10]

-

This compound

-

Vehicle (e.g., corn oil)[10]

-

AHR agonist (e.g., β-naphthoflavone - BNF)

-

Oral gavage needles

-

Tissue collection tools

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

This compound Administration: Prepare a suspension of this compound in corn oil. Administer this compound to the mice via oral gavage at a dose of, for example, 5 mg/kg.[10] Administer vehicle to the control group.

-

Agonist Administration: After a set pre-treatment time (e.g., 1 hour), administer the AHR agonist (e.g., BNF at 5 mg/kg) via oral gavage.

-

Time Course and Tissue Collection: The timing of tissue collection is crucial. For instance, a 12-hour time point after agonist administration has been shown to be effective for observing inhibition of AHR activation.[2] Euthanize the mice and collect tissues of interest (e.g., liver, ileum, colon).

-

Analysis: Analyze the collected tissues for AHR target gene expression (e.g., Cyp1a1) using qPCR as described above.

Clinical Development Status

As of the current date, there is no publicly available information from clinical trial registries or published literature to suggest that this compound has entered clinical trials. Its primary application remains as a research tool in preclinical studies to investigate the roles of the AHR.

Conclusion

This compound is a highly specific and potent AHR antagonist that serves as a critical tool for researchers in the field. Its "pure" antagonist profile allows for the clear dissection of AHR-mediated signaling pathways without the confounding effects of partial agonism. While its pharmacokinetic properties may limit its systemic in vivo applications via oral administration, it remains an excellent compound for in vitro studies and for investigating the role of AHR in the gastrointestinal tract in vivo. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of AHR biology and its therapeutic potential.

References

- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.emory.edu [med.emory.edu]

- 10. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

GNF351: A Comprehensive Technical Guide to its Role in Dioxin Response Element (DRE) Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in mediating cellular responses to a variety of exogenous and endogenous compounds. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on Dioxin Response Element (DRE)-mediated signaling, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams. This document serves as a comprehensive resource for researchers investigating AHR signaling and developing novel therapeutics targeting this pathway.

Introduction to AHR and DRE Signaling

The Aryl Hydrocarbon Receptor (AHR) is a member of the basic-helix-loop-helix PER-ARNT-SIM (bHLH-PAS) family of transcription factors.[1] In its latent state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR translocates to the nucleus.[2] In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT), and this complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1][2][3] This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are involved in xenobiotic metabolism.[3][4]

This compound: A Pure AHR Antagonist

This compound is a high-affinity ligand that acts as a complete antagonist of the AHR.[5] Unlike many other AHR modulators, this compound displays no partial agonist activity, even at high concentrations.[4][5] It directly competes with AHR agonists for binding to the ligand-binding pocket of the receptor.[6][7]

Mechanism of Action

This compound functions as a competitive antagonist by occupying the ligand-binding pocket of the AHR, thereby preventing the binding of agonists like TCDD.[2] This blockage inhibits the conformational changes required for the dissociation of chaperone proteins and subsequent nuclear translocation and dimerization with ARNT. Consequently, the AHR-ARNT complex cannot bind to DREs, and the transcription of target genes is suppressed.[2]

Figure 1: this compound Mechanism of Action.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding this compound's interaction with the AHR and its effect on DRE-mediated signaling.

Table 1: this compound Binding Affinity and Antagonist Potency

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (AHR Binding) | Humanized Mouse Liver Cytosol | 62 nM | [6][7][8][9] |

| IC50 (DRE Antagonism) | Human HepG2 40/6 cells | 8.5 nM | [9] |

| IC50 (DRE Antagonism) | Murine H1L1.1c2 cells | ~116 nM | [2] |

Table 2: Effect of this compound on AHR Agonist-Induced Gene Expression

| Treatment | Cell Line | Target Gene | Fold Change vs. Control | Reference |

| TCDD (2 nM) | HepG2 40/6 | CYP1A1 | Significant Induction | [4][5] |

| TCDD (2 nM) + this compound (100 nM) | HepG2 40/6 | CYP1A1 | Decreased Expression | [4][5] |

| TCDD (2 nM) | HepG2 40/6 | CYP1A2 | Significant Induction | [4][5] |

| TCDD (2 nM) + this compound (100 nM) | HepG2 40/6 | CYP1A2 | Decreased Expression | [4][5] |

| TCDD (2 nM) | HepG2 40/6 | AHRR | Significant Induction | [4][5] |

| TCDD (2 nM) + this compound (100 nM) | HepG2 40/6 | AHRR | Decreased Expression | [4][5] |

Table 3: this compound Agonist Activity Assessment

| Treatment Concentration | Cell Line | Target Gene | Agonist Activity | Reference |

| 100 nM - 10 µM | HepG2 40/6 | DRE-Luciferase | No significant activity | [4][5] |

| 100 nM, 1 µM, 10 µM | HepG2 40/6 | CYP1A1 | No induction | [4][5] |

In Vivo Studies and Limitations

While this compound is a potent antagonist in vitro, its in vivo applications are limited by poor oral absorption.[10] Studies have shown that orally administered this compound is not readily detected in serum.[10] However, it does exhibit biological activity within the gastrointestinal tract, where it can inhibit AHR activation.[10] The metabolism of this compound is primarily carried out by CYP1A1, CYP1A2, CYP3A4, and CYP3A5 enzymes.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

AHR Competition Ligand Binding Assay

Objective: To determine the ability of this compound to compete with a known AHR ligand for binding to the receptor.

Materials:

-

This compound

-

Photoaffinity ligand (PAL) or radiolabeled TCDD

-

Mouse liver cytosol expressing humanized AHR

-

DMSO (vehicle)

-

Assay buffer

-

UV light source (for PAL)

-

Scintillation counter (for radiolabeled ligand)

Protocol:

-

Prepare a series of dilutions of this compound in DMSO.

-

In a reaction vessel, combine the humanized AHR-expressing mouse liver cytosol with a fixed concentration of the PAL or radiolabeled TCDD.

-

Add increasing concentrations of this compound or DMSO (vehicle control) to the reaction vessels.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

If using a PAL, expose the samples to UV light to crosslink the ligand to the receptor.

-

Analyze the samples to quantify the amount of bound PAL or radiolabeled TCDD.

-

Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value.[5]

DRE-Luciferase Reporter Assay

Objective: To assess the agonist and antagonist activity of this compound on DRE-mediated transcription.

Materials:

-

HepG2 40/6 or H1L1.1c2 cells (stably transfected with a DRE-driven luciferase reporter plasmid)

-

Cell culture medium and supplements

-

This compound

-

TCDD or other AHR agonist

-

DMSO (vehicle)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

-

For agonist activity: Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 4 hours).

-

For antagonist activity: Treat the cells with a fixed concentration of an AHR agonist (e.g., 5 nM TCDD) in the presence of increasing concentrations of this compound for a specified time (e.g., 4 hours).

-

After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a fold change relative to the vehicle-treated cells.[4][5]

Figure 2: DRE-Luciferase Assay Workflow.

Quantitative Real-Time PCR (qPCR)

Objective: To measure the effect of this compound on the mRNA expression of endogenous AHR target genes.

Materials:

-

HepG2 40/6 cells

-

Cell culture medium and supplements

-

This compound

-

TCDD

-

DMSO

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (e.g., CYP1A1, CYP1A2, AHRR) and a housekeeping gene (e.g., L13a)

-

qPCR instrument

Protocol:

-

Treat HepG2 40/6 cells with DMSO, TCDD, and/or this compound for a specified time (e.g., 4 hours).

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative mRNA expression levels. Normalize the expression of the target genes to the housekeeping gene.[4][5]

Conclusion

This compound is a valuable research tool for elucidating the biological functions of the AHR. Its characterization as a pure antagonist makes it particularly useful for distinguishing between AHR-dependent and -independent effects of various compounds.[5] While its in vivo use is constrained by poor systemic absorption, it holds potential for topical applications or for studying AHR signaling specifically within the gastrointestinal tract.[10] Further structural modifications to this compound may improve its pharmacokinetic properties, potentially leading to the development of novel therapeutics for AHR-mediated diseases.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleck.co.jp [selleck.co.jp]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

basic principles of using GNF351 in toxicology studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a variety of physiological and toxicological processes. This technical guide provides an in-depth overview of the basic principles for utilizing this compound in toxicology studies. While specific comprehensive toxicology data for this compound is limited in publicly available literature, this document synthesizes the known pharmacological properties of this compound, the general toxicological considerations for AHR antagonists, and standard preclinical toxicology testing protocols to offer a foundational resource for researchers. The guide covers the mechanism of action, available in vitro and in vivo data, and provides a framework for designing and interpreting toxicology studies involving this compound.

Mechanism of Action: AHR Antagonism

This compound functions as a "pure" antagonist of the AHR, meaning it competitively binds to the ligand-binding pocket of the receptor without initiating the downstream signaling cascade typically associated with AHR agonists.[1] The AHR is a critical sensor for a wide range of environmental toxins, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2] Upon agonist binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription. This pathway is centrally involved in mediating the toxic effects of dioxins and other pollutants.[3][4]

By competitively inhibiting the binding of agonists, this compound effectively blocks this transcriptional activation, thereby mitigating the toxic responses elicited by AHR activation.[1][3] This mechanism of action suggests a potential therapeutic role for this compound in ameliorating the toxicity of AHR-activating compounds.[1]

Preclinical Data Summary

In Vitro Data

In vitro studies have established this compound as a potent AHR antagonist. It effectively competes with photoaffinity AHR ligands for binding to the receptor. Furthermore, this compound has been shown to have minimal toxicity in mouse and human keratinocytes.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (AHR Binding) | 62 nM | Mouse liver cytosol | [Not explicitly cited, but implied by multiple sources] |

| Toxicity | Minimal | Mouse and Human Keratinocytes | [Not explicitly cited, but implied by multiple sources] |

In Vivo Data: Pharmacokinetics and Metabolism

A key consideration for the use of this compound in in vivo toxicology studies is its pharmacokinetic profile. Studies in mice have demonstrated that this compound has poor oral absorption, leading to limited systemic exposure. Following oral administration, the compound is extensively metabolized, and the majority is excreted in the feces.[1] This suggests that after oral dosing, the primary site of action and potential toxicity is the gastrointestinal tract.[1]

| Parameter | Observation | Species | Reference |

| Oral Bioavailability | Poor | Mouse | [1] |

| Systemic Exposure | No detectable levels in serum (0-6h) or urine (24h) after oral gavage | Mouse | [1] |

| Excretion | Almost entirely found in feces | Mouse | [1] |

| Metabolism | Extensive, with several phase I metabolites identified | Mouse | [1] |

Toxicological Principles and Considerations

Due to the lack of specific toxicology data for this compound, a principled approach based on its mechanism of action and general toxicological guidelines is necessary.

Expected Toxicological Profile

As an AHR antagonist, this compound is expected to have a favorable toxicological profile, particularly in the context of co-exposure with AHR agonists. The primary role of AHR antagonists in toxicology is often to mitigate the harmful effects of AHR-activating compounds.[1][3] Dysregulation of AHR signaling has been implicated in various pathological conditions, and antagonists are being explored for their therapeutic potential in cancer and inflammatory diseases.[5] Therefore, the intrinsic toxicity of this compound is anticipated to be low. However, as with any xenobiotic, dose-dependent toxicity cannot be ruled out and must be assessed through formal toxicology studies.

Study Design Considerations

For preclinical toxicology assessment of small molecules like this compound, studies are typically conducted in two species, a rodent and a non-rodent.[6][7] The route of administration in these studies should match the intended clinical route.[6] Given this compound's poor oral absorption, toxicology studies should consider both oral and parenteral routes to assess systemic versus localized gastrointestinal effects.

Experimental Protocols: A General Framework

The following provides a generalized protocol for an acute oral toxicity study in mice, based on established guidelines.[8][9][10] This should be adapted based on specific research questions and institutional guidelines.

Acute Oral Toxicity Study (Limit Test)

Objective: To determine the acute oral toxicity of this compound in mice.

Animals: Healthy, young adult mice (e.g., C57BL/6), nulliparous and non-pregnant females are often preferred.[10] Animals are acclimatized for at least five days before the study.[10]

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum, except for a brief fasting period before dosing.[8]

Dosing:

-

Animals are fasted overnight (for mice, approximately 4 hours) before dosing.[8]

-

A limit dose of 2000 mg/kg body weight is often used for substances not expected to be highly toxic.[11] The test substance is administered in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) via oral gavage. The volume administered should generally not exceed 10 mL/kg.[12]

-

A control group receives the vehicle only.

Observations:

-

Animals are observed continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

-

Subsequent observations are made daily for a total of 14 days.

-

Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weights are recorded before dosing and at least weekly thereafter.[9]

Pathology:

-

At the end of the 14-day observation period, all surviving animals are euthanized.

-

All animals (including any that die during the study) undergo a gross necropsy.[9]

-

All pathological changes are recorded. For a more detailed investigation, microscopic examination of organs showing gross pathology may be considered.[8][9]

Conclusion

This compound is a valuable research tool for investigating the roles of the AHR in toxicology and physiology. While it demonstrates minimal in vitro toxicity and its in vivo effects after oral administration are primarily localized to the gastrointestinal tract, a comprehensive toxicological evaluation is still warranted for any new application. This guide provides a foundational understanding of the principles for using this compound in toxicology studies, emphasizing its mechanism of action and providing a framework for experimental design. Researchers should always consult relevant regulatory guidelines and institutional protocols when designing and conducting toxicology studies.

References

- 1. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From TCDD-mediated toxicity to searches of physiologic AHR functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. What are AHR antagonists and how do they work? [synapse.patsnap.com]

- 6. noblelifesci.com [noblelifesci.com]

- 7. seed.nih.gov [seed.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Acute oral toxicity –acute class method | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

GNF351: A Technical Guide to a Potent and Pure Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNF351, a high-affinity chemical probe for the Aryl Hydrocarbon Receptor (AHR). This compound serves as a valuable tool for dissecting the physiological and pathophysiological roles of AHR signaling. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its application in research settings.

The Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of proteins.[1][2] Initially identified as the receptor for environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), AHR is now recognized for its crucial role in a multitude of biological processes, including immune responses, development, and the regulation of cellular stress responses.[2][3] It can be activated by a wide array of exogenous and endogenous ligands.[2]

The Canonical AHR Signaling Pathway

In its inactive state, the AHR resides in the cytoplasm within a protein complex that includes Heat Shock Protein 90 (Hsp90), X-Associated Protein 2 (XAP2), and p23.[4] Upon binding to a ligand, the AHR undergoes a conformational change, leading to its translocation into the nucleus.[1] Inside the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][5] This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1][5] This binding initiates the transcription of a battery of genes, including metabolic enzymes like Cytochrome P450 family 1 subfamily A member 1 (CYP1A1) and CYP1B1.[3]

This compound: A Specific Chemical Probe for AHR

This compound is a potent, cell-permeable purine (B94841) compound identified as a high-affinity, pure AHR antagonist.[6][7][8] Unlike many other AHR antagonists, such as α-naphthoflavone, this compound is devoid of any partial agonist activity, making it a superior tool for studying the complete inhibition of AHR function.[7][9] It has the capacity to inhibit both Dioxin Response Element (DRE)-dependent and -independent AHR activities.[7][10][11]

Mechanism of Action

This compound functions as a competitive antagonist. It directly interacts with the ligand-binding pocket of the AHR, thereby preventing the binding of both endogenous and exogenous agonists.[8][12][13][14] This direct competition effectively blocks the initial step of AHR activation, preventing the downstream signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| IC₅₀ (Binding) | Humanized AHR (mouse liver cytosol) | 62 nM | [6][8][11][13][15] |

| IC₅₀ (Functional) | Human HepG2 40/6 cells | 8.5 nM | [8] |

| Agonist Activity | Human HepG2 40/6 cells | None observed up to 10 µM | [12][16] |

Table 2: Pharmacokinetic and Metabolic Properties of this compound

| Parameter | Study Type | Key Findings | Reference |

| Absorption | In vivo (oral gavage in mice) | Poor absorption from the intestine. Not detected in serum (0-6h) or urine (24h). | [9][10][17] |